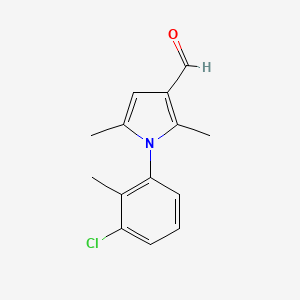

1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Description

1-(3-Chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a halogenated aromatic compound featuring a pyrrole ring substituted with methyl groups at positions 2 and 5, a carbaldehyde group at position 3, and a 3-chloro-2-methylphenyl moiety at position 1. This structure confers unique physicochemical properties, including moderate lipophilicity (logP ~3.1) and a molecular weight of ~265.8 g/mol (estimated based on analogs) .

Properties

IUPAC Name |

1-(3-chloro-2-methylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c1-9-7-12(8-17)11(3)16(9)14-6-4-5-13(15)10(14)2/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAARVPDOFYSWAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=C(C(=CC=C2)Cl)C)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30387659 | |

| Record name | 1-(3-Chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

710296-43-8 | |

| Record name | 1-(3-Chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Substitution Reactions:

Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the pyrrole reacts with a formylating agent like DMF and POCl3.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.

Chemical Reactions Analysis

1-(3-Chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Condensation: The aldehyde group can undergo condensation reactions with amines to form imines or with hydrazines to form hydrazones.

Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations.

Scientific Research Applications

1-(3-Chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.

Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers due to its electronic properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

Industrial Chemistry: The compound is utilized in the synthesis of dyes and pigments, contributing to the development of new colorants with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde depends on its application:

Enzyme Inhibition: In medicinal chemistry, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Electronic Properties: In materials science, the compound’s electronic structure allows it to participate in charge transfer processes, making it useful in organic electronic devices.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound’s closest analogs differ in substituents on the phenyl ring or pyrrole core, influencing properties such as polarity, solubility, and biological activity.

Physicochemical and Functional Insights

Halogen vs. Hydroxy Substituents :

- The chloro-fluoro analog () exhibits higher logP (3.11) due to increased halogen content, favoring membrane permeability but reducing water solubility. In contrast, the hydroxy-pyridinyl analog () has a lower logP (~1.8) and higher polar surface area (45.8 Ų), making it more suitable for hydrophilic interactions .

- The cyclohexylphenyl derivative () demonstrates extreme hydrophobicity (logP ~4.5), suggesting utility in lipid-rich environments like the blood-brain barrier .

Synthetic Accessibility :

- The target compound and its halogenated analogs are typically synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling, whereas hydroxy-substituted derivatives require protective group strategies .

Biological Activity

1-(3-Chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activity, and relevant research findings.

Structural Information

- Molecular Formula : C15H16ClN

- Molecular Weight : 247.72 g/mol

- CAS Number : 710296-43-8

- SMILES Notation : CC1=CC(=C(N1C2=C(C(=CC=C2)Cl)C)C)CC(=O)O

Biological Activity Overview

Research indicates that pyrrole derivatives exhibit a variety of biological activities, including antibacterial, antifungal, and anticancer properties. The presence of halogen substituents, such as chlorine in this compound, often enhances these activities.

Antibacterial Activity

Recent studies have shown that pyrrole derivatives can possess significant antibacterial properties. For instance, compounds structurally related to this compound have demonstrated effectiveness against various bacterial strains.

Case Study: Antibacterial Efficacy

A comparative study evaluated the antibacterial activity of several pyrrole derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial potential .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.025 | E. coli |

| This compound | TBD | TBD |

Antifungal Activity

In addition to antibacterial properties, pyrrole derivatives have also shown antifungal activity. For example, certain pyrrole-based compounds demonstrated MIC values against Candida albicans ranging from 0.0048 to 0.039 mg/mL .

Summary of Antifungal Studies

| Compound | MIC (mg/mL) | Target Fungi |

|---|---|---|

| Compound X | 0.0048 | C. albicans |

| Compound Y | 0.039 | Fusarium oxysporum |

| This compound | TBD | TBD |

The biological activity of this compound can be attributed to its ability to interact with bacterial cell membranes and inhibit essential enzymatic functions within the cells. The chlorinated aromatic ring structure is particularly effective in disrupting cellular processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.